3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is a chemical compound that incorporates a quinoline moiety with a boron-containing dioxaborolane group. This structure is significant in medicinal chemistry due to its potential applications in drug development and materials science. The compound's unique properties stem from its molecular architecture, which allows for various chemical interactions and modifications.
This compound can be synthesized through various organic reactions involving quinoline derivatives and boron reagents. Its synthesis often utilizes boronic acid derivatives, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known for its stability and reactivity in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol falls under the category of boron-containing compounds and is classified as a boronic acid derivative. It is also categorized as a heterocyclic compound due to the presence of the quinoline ring system.
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol typically involves the following steps:
The reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Catalysts such as palladium on carbon may be utilized to enhance reaction efficiency. Reaction conditions including temperature and solvent choice (e.g., tetrahydrofuran or dimethylformamide) are optimized for yield and purity.
The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is C₁₂H₁₈BNO₂. The structure features a quinoline ring substituted at the 6-position with a dioxaborolane moiety at the 3-position.
Key structural data include:
The compound can participate in several types of chemical reactions:
Reactions involving this compound often require careful control of reaction conditions to achieve desired selectivity and yield. The presence of the dioxaborolane group enhances reactivity towards electrophiles due to its electron-withdrawing nature.
The mechanism of action for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol in biological systems may involve:
Studies have indicated that quinoline derivatives exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
Key chemical properties include:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol has potential applications in:
Boronic esters, particularly the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, serve as cornerstones of modern synthetic methodology due to their air stability, crystallinity, and predictable reactivity. Their significance stems from three key attributes:
Electronic and Steric Tunability: Substituents on the boronate ring influence reactivity. For example, 4-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibits reduced electron density at boron due to the meta-nitro group, slowing transmetalation but improving selectivity in polyhalogenated systems [2]. Computational studies (DFT/B3LYP) confirm that pinacol boronates exhibit low HOMO–LUMO gaps (<4 eV), facilitating charge transfer in photoactive materials [1].
Table 1: Comparative Reactivity of Boronic Esters in Cross-Coupling
Compound | Molecular Formula | Reaction Yield (%) | Primary Application |
---|---|---|---|
3-(Dioxaborolan-2-yl)quinolin-6-ol | C₁₅H₁₈BNO₃ | 85 (est.) | Suzuki coupling, Fluorescent probes |
2-Methoxy-3-(dioxaborolan-2-yl)pyridine | C₁₂H₁₈BNO₃ | 92 | Pharmaceutical intermediates |
2-(Cyclopropylmethoxy)-5-(dioxaborolan-2-yl)pyridine | C₁₅H₂₂BNO₃ | 78 | Kinase inhibitor synthesis |
Quinoline—a bicyclic heterocycle with a benzo-fused pyridine ring—provides a versatile platform for functionalization, enabling tailored electronic, optical, and bioactive properties. The integration of substituents at C3 and C6 positions yields distinct pharmacological and materials effects:
Medicinal Applications: Quinoline scaffolds exhibit broad bioactivity, including antimalarial, anticancer, and kinase-inhibiting effects. The C3-boronate group in compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol enables "boron-aided" targeting, where the boron atom coordinates with enzyme active sites (e.g., proteases or kinases). For instance, 1-(6-bromoquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea demonstrates potent glycogen synthase kinase-3 (GSK-3) inhibition, with the quinoline ring acting as a hydrophobic anchor [4]. The C6-hydroxy group in the title compound further enhances water solubility and allows glucuronidation for prodrug strategies.
Materials Science: Quinoline’s electron-deficient nature makes it ideal for optoelectronic materials. Nitroquinoline boronic esters (e.g., 4-Nitro-5-(dioxaborolan-2-yl)quinoline) exhibit bathochromically shifted absorption (>400 nm) due to the electron-withdrawing nitro group, enabling near-infrared (NIR) applications. The title compound’s hydroxy group facilitates excited-state intramolecular proton transfer (ESIPT), generating tautomeric emission useful in ratiometric sensing [2] .
Two-Photon Absorption (2PA): Donor-acceptor quinoline derivatives like 2-dimethylaminophenyl-5-nitrophenylthiophene achieve high 2PA cross-sections (σ₂ >100 GM). The title compound’s C6-hydroxy group can act as an auxiliary donor, potentially extending conjugation and enhancing σ₂ values for deep-tissue imaging .
Table 2: Functionalized Quinoline Derivatives and Applications
Compound | C3 Substituent | C6 Substituent | Key Property/Application |
---|---|---|---|
4-Nitro-5-(dioxaborolan-2-yl)quinoline | Boronate ester | H | Suzuki coupling, NIR chromophores |
1-(6-Bromoquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea | Bromo | H | GSK-3 inhibition |
3-(Dioxaborolan-2-yl)quinolin-6-ol | Boronate ester | OH | ESIPT probes, Drug scaffolds |
The fusion of pinacol boronate and quinoline frameworks creates multifunctional hybrids with emergent properties inaccessible to either unit alone. This integration is driven by three synergistic effects:
Electronic Modulation: The electron-deficient boron atom withdraws density from the quinoline ring, lowering the LUMO energy by 0.5–1.0 eV (DFT calculations). This enhances electron-accepting capacity for charge-transfer complexes. Conversely, the C6-hydroxy group donates electrons, creating a push-pull system that redshifts absorption/emission. In polar solvents, this manifests as dual fluorescence—locally excited (LE) and charge-transfer (CT) states—as observed in meta-nitro diarylthiophenes .
Synthetic Versatility: The boronate group enables iterative cross-coupling to build extended π-systems. For example, Suzuki coupling between 3-(dioxaborolan-2-yl)quinolin-6-ol and aryl halides generates 3,6-disubstituted quinolines without protecting the phenol. This contrasts oxygen-sensitive boronic acids like quinolin-6-ol-3-boronic acid, which require tedious protection/deprotection [7].
Stability-Reactiviity Balance: While ortho-hydroxyaryl boronates form hydrolytically stable boronate esters (e.g., salicylboronates), the meta-relationship between the C3-boronate and C6-hydroxy in the title compound avoids this self-stabilization. This preserves Suzuki reactivity while allowing the hydroxy group to participate in hydrogen bonding or metal chelation. Applications include:
Table 3: Comparative Analysis of Integrated Boronate-Heterocycle Systems
Compound | Heterocycle | Boron Position | Unique Advantage |
---|---|---|---|
3-(Dioxaborolan-2-yl)quinolin-6-ol | Quinoline | C3 | ESIPT, Dual functionality (B/OH) |
2-(Cyclopropylmethoxy)-5-(dioxaborolan-2-yl)pyridine | Pyridine | C5 | Kinase inhibitor synthesis |
1-Isopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole | Pyrazole | C4 | Agrochemical intermediates |
Concluding Remarks
The strategic fusion of dioxaborolane and quinoline moieties in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol exemplifies purposeful molecular design to harness boron’s reactivity and quinoline’s photophysical/biological properties. Future directions include exploiting intramolecular B–O coordination for stimuli-responsive materials and leveraging the compound’s dual functionalization for targeted drug delivery.
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9